molecular formula C13H24O B14229882 4-Methyldodec-1-YN-4-OL CAS No. 562836-62-8

4-Methyldodec-1-YN-4-OL

Cat. No.: B14229882
CAS No.: 562836-62-8
M. Wt: 196.33 g/mol
InChI Key: QGMQRJXVQPJHQF-UHFFFAOYSA-N
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Description

4-Methyldodec-1-YN-4-OL is an organic compound with the molecular formula C13H24O It belongs to the class of alkynols, which are characterized by the presence of both an alkyne and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyldodec-1-YN-4-OL typically involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyldodec-1-YN-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the alkyne group can yield alkanes or alkenes, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Methyldodec-1-YN-4-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyldodec-1-YN-4-OL involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways involving kinases and other regulatory proteins.

Comparison with Similar Compounds

    Dodec-1-yn-4-ol: Similar structure but lacks the methyl group at the fourth position.

    Non-1-yn-4-ol: Shorter carbon chain with similar functional groups.

    Oct-1-yn-4-ol: Even shorter carbon chain with similar functional groups.

Uniqueness: 4-Methyldodec-1-YN-4-OL is unique due to the presence of a methyl group at the fourth position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications compared to its analogs.

Properties

CAS No.

562836-62-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

4-methyldodec-1-yn-4-ol

InChI

InChI=1S/C13H24O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h2,14H,4,6-12H2,1,3H3

InChI Key

QGMQRJXVQPJHQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(CC#C)O

Origin of Product

United States

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